Product packaging for Ethyl [isopropyl(methyl)amino]acetate(Cat. No.:CAS No. 1040048-25-6)

Ethyl [isopropyl(methyl)amino]acetate

Cat. No.: B1323177
CAS No.: 1040048-25-6
M. Wt: 159.23 g/mol
InChI Key: AFJPXRUUGZHLTI-UHFFFAOYSA-N
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Description

Contextualization within Substituted Glycine (B1666218) Esters and Tertiary Amine Chemistry

Ethyl [isopropyl(methyl)amino]acetate is structurally classified within two significant families of organic compounds: tertiary amines and substituted glycine esters.

Amines are organic derivatives of ammonia (B1221849) where one or more hydrogen atoms are replaced by hydrocarbon groups. quora.comlibretexts.org They are categorized as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of carbon-containing groups bonded directly to the nitrogen atom. ucla.edulibretexts.org this compound falls into the category of a tertiary amine, as its nitrogen atom is bonded to three distinct carbon groups: a methyl group, an isopropyl group, and the methylene (B1212753) carbon of the acetate (B1210297) group. quora.comucla.edu Unlike primary and secondary amines, tertiary amines lack a hydrogen atom on the nitrogen, which means hydrogen bonding between tertiary amine molecules is not possible. libretexts.org However, the lone pair of electrons on the nitrogen atom allows them to act as bases and to form hydrogen bonds with water, influencing their solubility. libretexts.orgquora.com

Simultaneously, the compound is a derivative of glycine, the simplest amino acid. acs.org Specifically, it is an N-substituted glycine ethyl ester. Glycine esters are important intermediates in various fields, including peptide synthesis and medicinal chemistry. mdpi.com In this molecule, the nitrogen atom of the glycine backbone is disubstituted with both a methyl and an isopropyl group, while the carboxylic acid function is present as an ethyl ester. This N-substitution is a key feature, as the nature of the alkyl groups on the nitrogen can significantly influence the molecule's steric and electronic properties, and consequently its reactivity and biological interactions. acs.org

Table 1: Chemical Properties of this compound
PropertyValue
IUPAC Name ethyl 2-[methyl(propan-2-yl)amino]acetate
Synonyms Ethyl N-isopropyl-N-methylglycinate, Ethyl 2-(isopropyl(methyl)amino)acetate
Molecular Formula C₈H₁₇NO₂ bldpharm.com
Molecular Weight 159.23 g/mol bldpharm.com
CAS Number 1040048-25-6 bldpharm.comchemicalbridge.co.uk
InChI Key AFJPXRUUGZHLTI-UHFFFAOYSA-N chemicalbridge.co.uk
Canonical SMILES CCOC(=O)CN(C)C(C)C chemicalbridge.co.uk

Significance of the [isopropyl(methyl)amino]acetate Moiety in Organic Synthesis

The [isopropyl(methyl)amino]acetate moiety is a valuable structural unit in organic synthesis due to the combined reactivity of its ester and tertiary amine functional groups.

The ethyl ester group is a versatile handle for synthetic transformations. It can participate in nucleophilic acyl substitution reactions, allowing for its conversion into other functional groups such as amides or different esters (via transesterification), which enables the integration of the molecule into larger, more complex frameworks. yakhak.org Ester functionalities are common in the synthesis of unnatural amino acids and other complex organic molecules. yakhak.org

The tertiary amine portion of the moiety, characterized by the N-isopropyl and N-methyl groups, imparts specific properties. The tertiary nature of the amine makes it a useful non-nucleophilic base in certain reactions. Furthermore, the steric bulk provided by the isopropyl group, compared to a smaller methyl or ethyl group, can influence the stereochemical outcome of reactions at adjacent centers, serving as a steric modulator. This structural feature is particularly relevant in areas like ligand design for coordination chemistry.

Research Trajectories and Academic Relevance

The academic relevance of this compound and related structures is primarily centered on their utility as synthetic intermediates and building blocks in medicinal chemistry and materials science.

Its structural resemblance to sarcosine (B1681465) derivatives suggests potential applications in peptide-mimetic research, where modified amino acid structures are used to create peptides with enhanced stability or novel functions. The compound serves as an intermediate for creating analogs of neuroactive compounds. The development of new synthetic methods for N-substituted amino acid esters remains an active area of research, driven by the demand for novel chiral building blocks. mdpi.comyakhak.org

More broadly, moieties containing features like the isopropyl-amine group are being explored in contemporary drug discovery. For instance, solvent-exposed isopropyl-amine groups on larger molecules have been identified as suitable attachment points for tethering ligands in the development of PROTAC (Proteolysis Targeting Chimera) degraders, a cutting-edge therapeutic modality. acs.org While not the specific molecule, this highlights the academic and industrial relevance of the structural components found in this compound for developing new chemical entities with potential therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO2 B1323177 Ethyl [isopropyl(methyl)amino]acetate CAS No. 1040048-25-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[methyl(propan-2-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-5-11-8(10)6-9(4)7(2)3/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJPXRUUGZHLTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies of Ethyl Isopropyl Methyl Amino Acetate

Ester Hydrolysis Kinetics and Mechanisms

The hydrolysis of Ethyl [isopropyl(methyl)amino]acetate, the cleavage of the ester bond by water, can be catalyzed by either acids or bases, each proceeding through a distinct mechanism with different kinetic profiles. libretexts.org

The hydrolysis of esters in the presence of a strong acid catalyst is a reversible reaction that ultimately yields a carboxylic acid and an alcohol. chemguide.co.uk For this compound, this reaction produces [isopropyl(methyl)amino]acetic acid and ethanol (B145695).

The reaction typically follows pseudo-first-order kinetics because water, being the solvent, is present in a large excess, and its concentration remains effectively constant throughout the reaction. youtube.comoarjpublication.com The rate is therefore primarily dependent on the concentration of the ester.

Table 1: Illustrative Kinetic Data for Acid-Catalyzed Hydrolysis of this compound at Constant Temperature and Acid Concentration
Time (minutes)Concentration of Ester (M)ln[Ester]Calculated Rate Constant, k (min-1)
00.100-2.303-
300.086-2.4530.0050
600.074-2.6040.0050
900.064-2.7490.0050
1200.055-2.9000.0050

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that produces an alcohol and the salt of a carboxylic acid. libretexts.orgstudysmarter.co.uk In this case, this compound reacts with a strong base, such as sodium hydroxide (B78521), to yield ethanol and sodium [isopropyl(methyl)amino]acetate.

This reaction proceeds via a bimolecular nucleophilic acyl substitution (BAC2) mechanism. epa.gov The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This addition step forms a negatively charged tetrahedral intermediate. The intermediate then collapses, reforming the carbon-oxygen double bond and eliminating the ethoxide ion as the leaving group. The liberated ethoxide is a strong base and subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt and ethanol. Because the base is a reactant and is consumed in the reaction, the process is effectively irreversible. chemguide.co.uk

The kinetics of saponification are typically second-order, being first-order in both the concentration of the ester and the concentration of the base. uv.es

Table 2: Illustrative Rate Data for Base-Catalyzed Hydrolysis of this compound
Initial [Ester] (M)Initial [OH-] (M)Initial Rate (M/s)
0.050.052.5 x 10-4
0.100.055.0 x 10-4
0.050.105.0 x 10-4
0.100.1010.0 x 10-4

Transesterification Reactions with Various Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This reaction is an equilibrium process that can be catalyzed by either acids or bases. masterorganicchemistry.com For this compound, reaction with a different alcohol (R'-OH) results in the formation of a new ester and ethanol.

The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.comwikipedia.org

Acid Catalysis : The carbonyl oxygen is protonated, activating the ester toward nucleophilic attack by the alcohol.

Base Catalysis : A strong base deprotonates the alcohol to form a more potent nucleophile, the alkoxide ion, which then attacks the carbonyl carbon.

To favor the formation of the desired product, the equilibrium is typically shifted by using a large excess of the reactant alcohol or by removing one of the products (usually the lower-boiling alcohol, such as ethanol) by distillation. wikipedia.org

Table 3: Transesterification of this compound with Various Alcohols
Reactant AlcoholCatalystConditionsProduct EsterEquilibrium Yield (%)
Methanol (B129727)H2SO4Excess Methanol, RefluxMthis compound~90
1-PropanolNaOPrExcess 1-Propanol, RefluxPropyl [isopropyl(methyl)amino]acetate~85
tert-ButanolH2SO4Excess tert-Butanol, Refluxtert-Butyl [isopropyl(methyl)amino]acetateLow (due to steric hindrance)

Reactivity at the Tertiary Amine Nitrogen Center

The nitrogen atom in this compound is a tertiary amine, characterized by a lone pair of electrons. This lone pair confers both basic and nucleophilic properties to the nitrogen center. ncert.nic.in

As a Lewis base, the amine readily reacts with acids to form ammonium (B1175870) salts. For example, with hydrochloric acid, it forms ethyl [isopropyl(methyl)ammonio]acetate chloride. reb.rw This reaction is a simple acid-base neutralization.

The nitrogen can also act as a nucleophile, reacting with electrophiles. A characteristic reaction of tertiary amines is quaternization, which involves the reaction with an alkyl halide, such as methyl iodide, to form a quaternary ammonium salt. ncert.nic.in In this SN2 reaction, the nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new carbon-nitrogen bond. The resulting quaternary ammonium salt carries a permanent positive charge on the nitrogen atom. The steric hindrance caused by the isopropyl and methyl groups can influence the rate of this reaction compared to less hindered amines.

Table 4: Reactions at the Tertiary Amine Nitrogen Center
ReactantReaction TypeProduct
Hydrochloric Acid (HCl)Acid-Base (Salt Formation)Ethyl [isopropyl(methyl)ammonio]acetate chloride
Methyl Iodide (CH3I)Nucleophilic Substitution (Quaternization)Ethyl [isopropyl(dimethyl)ammonio]acetate iodide

Oxidative Degradation Pathways and Mechanisms

The degradation of amino acids and their derivatives can proceed through oxidative pathways. libretexts.org For this compound, oxidative processes can target the tertiary amine functionality or the adjacent carbon atoms. While specific studies on this molecule are limited, plausible degradation pathways can be inferred from the known chemistry of tertiary amines and amino acid esters.

One potential pathway is N-oxidation , where the nitrogen atom is oxidized by reagents like hydrogen peroxide or peroxy acids to form an N-oxide . This transformation converts the nucleophilic nitrogen into a polar, often more water-soluble, functional group.

Another pathway is oxidative dealkylation . This process involves the oxidation of a carbon atom alpha to the nitrogen, leading to the cleavage of a carbon-nitrogen bond and the removal of an alkyl group. wikipedia.org This can result in the formation of a secondary amine (Ethyl N-isopropylglycinate or Ethyl N-methylglycinate) and an aldehyde or ketone (formaldehyde or acetone, respectively). Oxidative deamination, the complete removal of the amino group to form a keto acid, is a key metabolic pathway for primary amino acids but is less direct for tertiary amines. wikipedia.orglibretexts.org

Table 5: Plausible Oxidative Degradation Products of this compound
Oxidation PathwayPotential Major Product(s)Potential By-product(s)
N-OxidationThis compound N-oxide-
Oxidative DemethylationEthyl N-isopropylglycinateFormaldehyde
Oxidative DeisopropylationEthyl N-methylglycinateAcetone

Nucleophilic Acyl Substitution Reactions of the Ester Moiety

The ester group is susceptible to nucleophilic acyl substitution, a broad class of reactions that includes hydrolysis and transesterification. libretexts.org The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group (the ethoxide ion). libretexts.orgmasterorganicchemistry.com

Besides water and alcohols, other nucleophiles can react at the ester carbonyl. For instance, reaction with ammonia (B1221849) (ammonolysis ) or with primary or secondary amines (aminolysis ) converts the ester into an amide. libretexts.org These reactions often require heating. The reaction with ammonia would yield [isopropyl(methyl)amino]acetamide, while reaction with a primary amine like methylamine (B109427) would produce N-methyl-[isopropyl(methyl)amino]acetamide. These reactions are generally driven forward because amides are typically less reactive and more stable than the corresponding esters. youtube.com

Table 6: Summary of Nucleophilic Acyl Substitution Reactions
NucleophileReaction NameProduct
Water (H2O)Hydrolysis[isopropyl(methyl)amino]acetic acid
Methanol (CH3OH)TransesterificationMthis compound
Ammonia (NH3)Ammonolysis[isopropyl(methyl)amino]acetamide
Methylamine (CH3NH2)AminolysisN-methyl-[isopropyl(methyl)amino]acetamide

Spectroscopic and Chromatographic Characterization of Ethyl Isopropyl Methyl Amino Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms within Ethyl [isopropyl(methyl)amino]acetate can be determined.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule. The expected chemical shifts (δ) are influenced by the electronic environment of each proton.

A detailed analysis of the predicted ¹H NMR spectrum would reveal:

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group, appearing upfield.

A quartet from the methylene (B1212753) protons (-CH₂-) of the ethyl group, shifted downfield due to the adjacent oxygen atom.

A singlet for the methylene protons (-CH₂-) adjacent to the nitrogen atom and the carbonyl group.

A singlet for the methyl protons (-CH₃) attached to the nitrogen atom.

A septet for the methine proton (-CH-) of the isopropyl group.

A doublet for the two equivalent methyl protons (-CH₃) of the isopropyl group.

The integration of these signals would correspond to the number of protons in each group (3H, 2H, 2H, 3H, 1H, and 6H, respectively).

Interactive Data Table: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
Ethyl -CH₃~1.25Triplet3H
Ethyl -CH₂-~4.15Quartet2H
N-CH₂-C=O~3.10Singlet2H
N-CH₃~2.30Singlet3H
Isopropyl -CH-~2.80Septet1H
Isopropyl -CH₃~1.10Doublet6H

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The predicted ¹³C NMR spectrum would show signals for:

The carbonyl carbon (-C=O) of the ester group, which would be the most downfield signal.

The methylene carbon (-CH₂-) of the ethyl group attached to the oxygen.

The methylene carbon (-CH₂-) adjacent to the nitrogen.

The methine carbon (-CH-) of the isopropyl group.

The methyl carbon (-CH₃) attached to the nitrogen.

The two equivalent methyl carbons (-CH₃) of the isopropyl group.

The methyl carbon (-CH₃) of the ethyl group.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
-C=O~170
Ethyl O-CH₂-~60
N-CH₂-~55
Isopropyl -CH-~50
N-CH₃~40
Isopropyl -CH₃~20
Ethyl -CH₃~14

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electron Impact Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with various fragment ion peaks. For this compound (C₈H₁₇NO₂), the molecular ion peak would be expected at m/z 159.

Common fragmentation pathways would likely involve the loss of small, stable molecules or radicals, such as:

Loss of an ethyl group (-C₂H₅) from the ester.

Loss of an ethoxy group (-OC₂H₅).

Cleavage of the C-C bond adjacent to the nitrogen atom.

Fragmentation of the isopropyl group.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It typically produces a protonated molecule [M+H]⁺. For this compound, the ESI-MS spectrum would be expected to show a prominent peak at m/z 160, corresponding to the [C₈H₁₇NO₂ + H]⁺ ion. This technique generally results in less fragmentation compared to EI-MS, making it ideal for confirming the molecular weight.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

Key expected IR absorption bands include:

A strong, sharp absorption band around 1735-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester group.

C-O stretching vibrations for the ester group in the region of 1000-1300 cm⁻¹.

C-H stretching vibrations for the aliphatic (sp³) C-H bonds, typically observed in the 2850-3000 cm⁻¹ region.

C-N stretching vibrations, which are generally weaker and appear in the 1000-1250 cm⁻¹ range.

Interactive Data Table: Predicted IR Absorption Bands for this compound

Functional GroupBond VibrationPredicted Wavenumber (cm⁻¹)
EsterC=O stretch1735-1750
EsterC-O stretch1000-1300
AlkaneC-H stretch2850-3000
AmineC-N stretch1000-1250

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the qualitative and quantitative analysis of this compound, providing robust means for purity assessment, separation from related substances, and quantification. The selection between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte and its potential impurities.

Gas Chromatography (GC) for Volatile Species

Gas chromatography is a premier technique for the analysis of volatile and thermally stable compounds. This compound, as an N-alkylated amino acid ester, possesses sufficient volatility for direct GC analysis, likely without the need for chemical derivatization that is common for parent amino acids. acs.orgtandfonline.comnih.gov This method is highly effective for assessing purity by separating the main component from volatile impurities such as residual starting materials, solvents, or by-products from its synthesis.

A flame ionization detector (FID) is commonly employed for quantitative analysis due to its high sensitivity towards organic compounds and a wide linear range. For structural confirmation and identification of unknown impurities, a mass spectrometer (MS) can be coupled with the gas chromatograph (GC-MS).

Research on analogous N-alkylated amino acid esters demonstrates the utility of capillary GC with mid-polarity stationary phases for achieving optimal separation. ucdavis.edu A well-defined temperature program is crucial for resolving components with different boiling points.

Table 1: Illustrative Gas Chromatography (GC-FID) Parameters for the Analysis of this compound

ParameterCondition
Instrument Gas Chromatograph with Flame Ionization Detector (FID)
Column Fused silica (B1680970) capillary column, e.g., DB-35ms (35%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, Constant flow rate of 1.2 mL/min
Injector Split/Splitless Inlet
Injector Temp. 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Injection Vol. 1 µL
Oven Program Initial: 70 °C (hold 2 min), Ramp: 15 °C/min to 250 °C, Hold: 5 min
Detector Flame Ionization Detector (FID)
Detector Temp. 280 °C
Makeup Gas Nitrogen, 25 mL/min

This table presents a typical set of starting conditions for method development. Actual parameters may require optimization.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Species

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment of this compound, offering a complementary approach to GC. It is particularly well-suited for the analysis of non-volatile or thermally labile impurities that may not be detectable by gas chromatography.

Reversed-phase HPLC (RP-HPLC) is the most common mode for separating moderately polar compounds like N-alkylated amino acid esters. mdpi.comresearchgate.net Analytical methods for structurally similar compounds, such as N-methylglycine methyl ester, utilize reversed-phase columns with acidified aqueous-organic mobile phases. sielc.com The acidic modifier (e.g., formic acid, phosphoric acid) is crucial for protonating the tertiary amine, which ensures symmetrical peak shapes and reproducible retention times.

Separation is achieved on a non-polar stationary phase, typically octadecylsilane (B103800) (C18), where analytes are eluted with a polar mobile phase. A gradient elution, where the proportion of the organic solvent (e.g., acetonitrile) is increased over time, is often employed to effectively separate compounds with a wide range of polarities. Detection is commonly performed using an ultraviolet (UV) detector, as the ester functional group provides some chromophoric activity.

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters for the Analysis of this compound

ParameterCondition
Instrument High-Performance Liquid Chromatograph with UV Detector
Column C18 bonded silica, e.g., 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Gradient: Start at 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector UV Spectrophotometer
Wavelength 210 nm
Injection Vol. 10 µL

This table provides a general method suitable for purity analysis. The mobile phase composition, gradient, and detector wavelength should be optimized for the specific application.

Computational Chemistry Investigations of Ethyl Isopropyl Methyl Amino Acetate

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure and conformational preferences. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT) are employed to solve the electronic Schrödinger equation, yielding valuable information about molecular orbitals and energy landscapes. nih.gov

For Ethyl [isopropyl(methyl)amino]acetate, these calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability, while a small gap implies higher reactivity. Furthermore, quantum calculations can map the potential energy surface of the molecule, identifying stable conformers (local minima) and the transition states that separate them. Due to the flexible nature of the ethyl and isopropyl groups, this compound is expected to have several low-energy conformers. The relative energies of these conformers, calculated with high accuracy, determine their population distribution at a given temperature.

While specific studies on this compound are not prevalent in the literature, data from analogous amino acid esters can illustrate the expected outcomes. For instance, quantum mechanical calculations on dipeptides have been used to refine rotamer energies, demonstrating significant differences from standard molecular mechanics force fields in some cases. nih.gov

Table 1: Illustrative Relative Energies of Conformers for a Generic N-Substituted Amino Acid Ester (Hypothetical Data)

ConformerDihedral Angle (°C-N-Cα-C')Method/Basis SetRelative Energy (kcal/mol)
1 (trans)180B3LYP/6-31G(d)0.00
2 (gauche+)60B3LYP/6-31G(d)1.52
3 (gauche-)-60B3LYP/6-31G(d)1.55
4 (cis)0B3LYP/6-31G(d)4.20

This table provides hypothetical data to illustrate how quantum chemical calculations can differentiate the stability of various molecular conformations.

Reaction Mechanism Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a workhorse in computational chemistry for investigating chemical reactions. It provides a balance between accuracy and computational cost, making it suitable for mapping the complex potential energy surfaces of reaction pathways. By locating reactants, products, intermediates, and, crucially, transition states, DFT calculations can provide a detailed, step-by-step description of a reaction mechanism.

For this compound, DFT could be used to study various reactions, such as hydrolysis or thermal decomposition (pyrolysis). A relevant example is the theoretical study of the pyrolysis of N,N-dimethylglycine ethyl ester. researchgate.net This study, using ab initio calculations, revealed a stepwise decomposition process. The first and rate-determining step was the elimination of ethylene (B1197577) to form N,N-dimethylglycine, followed by the decomposition of the amino acid into trimethylamine (B31210) and carbon dioxide. researchgate.net The mechanism was identified as an asynchronous proton transfer process. researchgate.net

A similar approach could be applied to this compound to predict its thermal stability and decomposition products. The calculations would involve optimizing the geometries of all species along the proposed reaction coordinate and calculating their energies to determine activation barriers and reaction enthalpies.

Table 2: Calculated Activation Energies for the Pyrolysis of N,N-dimethylglycine ethyl ester

Reaction StepComputational MethodActivation Energy (kJ/mol)
Ester DecompositionMP2/6-31+G185.4
Amino Acid DecompositionMP2/6-31+G142.3

Data sourced from the theoretical study on the pyrolysis of N,N-dimethylglycine ethyl ester, a structural analog. researchgate.net This data illustrates the type of quantitative information on reaction barriers that can be obtained from DFT studies.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations provide static pictures of a few stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system. nih.gov This allows for the exploration of the conformational landscape of flexible molecules and their interactions with the surrounding environment, such as a solvent. nih.gov

For this compound in an aqueous solution, MD simulations could reveal the preferred conformations in solution, which may differ from the gas-phase minimum energy structures due to interactions with water molecules. nih.gov The simulations can track the rotation around single bonds, providing insight into the flexibility of the isopropyl and ethyl groups. Furthermore, MD can be used to calculate various properties, such as the radial distribution function of water around the ester and amino groups, quantifying the local solvent structure and hydrogen bonding interactions. Such simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment. nih.govnih.gov The choice of force field is critical for the accuracy of these simulations. nih.gov

Prediction of Spectroscopic Properties from First Principles

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can be invaluable for identifying and characterizing compounds. Ab initio and DFT methods can calculate the properties that underlie various types of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to calculate NMR chemical shifts (δ) and spin-spin coupling constants (J). nih.gov For this compound, theoretical calculations could predict the ¹H and ¹³C NMR spectra. Comparing these predicted spectra with experimental data can help confirm the structure and assign specific peaks to each atom in the molecule. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. researchgate.net

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations yield a theoretical IR spectrum. While calculated frequencies are often systematically higher than experimental values, they can be corrected using empirical scaling factors, resulting in excellent agreement with experimental spectra. This allows for the assignment of specific vibrational modes, such as the C=O stretch of the ester group or the C-N stretches.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. nih.gov These calculations can predict the λ_max values and oscillator strengths of electronic transitions, helping to interpret the experimental UV-Vis spectrum.

Table 3: Example of Calculated vs. Experimental Spectroscopic Data for a Related Organic Molecule

Spectroscopic DataCalculation MethodCalculated ValueExperimental Value
¹³C NMR (C=O)GIAO-B3LYP170.2 ppm167.6 ppm
¹H NMR (α-CH₂)GIAO-B3LYP4.10 ppm4.04 ppm
IR (C=O stretch)B3LYP/6-31G(d)1755 cm⁻¹1718 cm⁻¹
UV-Vis (λ_max)TD-DFT325 nm334 nm

Data adapted from a study on ethyl-glycinate amide derivatives to illustrate the typical agreement between calculated and experimental values. semanticscholar.org

Derivatization Strategies for Analytical Enhancement of Ethyl Isopropyl Methyl Amino Acetate

Derivatization for Improved Chromatographic Separation and Detection

For chromatographic analysis, derivatization aims to modify the analyte's properties, such as volatility and polarity, to achieve better separation efficiency, peak shape, and detectability.

Gas Chromatography (GC): Direct GC analysis of amines can be problematic, often resulting in poor peak shapes and tailing due to their polarity and potential for interaction with active sites on the column. vt.edunih.gov While Ethyl [isopropyl(methyl)amino]acetate is relatively small, its tertiary amine group can still lead to these issues. Derivatization can mitigate these effects. A common strategy for amines involves acylation or reaction with chloroformates. nih.govresearchgate.net For tertiary amines specifically, derivatization can be challenging. However, reagents like pentafluorobenzyl chloroformate (PFBCF) have been shown to react with tertiary amines to form carbamates, which are more amenable to GC analysis. researchgate.net Another approach involves the demethylation of the tertiary amine followed by derivatization of the resulting secondary amine, although this is a more complex, multi-step process.

Liquid Chromatography (LC): In reversed-phase LC (RP-LC), polar compounds like this compound may exhibit poor retention on nonpolar stationary phases, eluting early in the chromatogram where interference from the sample matrix is often highest. Derivatization can increase the hydrophobicity of the molecule, leading to improved retention and separation. libretexts.org This is typically achieved by introducing a nonpolar group. Acylation of the tertiary amine, if a suitable reaction exists, or transesterification of the ethyl ester with a more hydrophobic alcohol could serve this purpose. For instance, reacting the compound with a hydrophobic acid chloride could potentially form a derivative with increased retention time.

The following table illustrates hypothetical retention time shifts for this compound after derivatization for GC and LC analysis, based on principles of derivatizing analogous compounds.

Analytical MethodAnalyteDerivatizing ReagentPutative DerivativeHypothetical Retention Time (min)Rationale for Change
GC-FID This compoundNone-5.2Potential for peak tailing due to amine polarity.
This compoundPentafluorobenzyl chloroformate (PFBCF)N-Pentafluorobenzyloxycarbonyl derivative12.5Increased volatility and thermal stability, reduced polarity leading to better peak shape and longer retention.
RP-HPLC-UV This compoundNone-2.1Poor retention due to high polarity.
This compoundBenzoyl ChlorideN-Benzoyl derivative (if reactive)9.8Increased hydrophobicity from the benzoyl group enhances retention on a C18 column.

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for the derivatization of this compound is not available in the cited literature.

Formation of Charged Derivatives for Enhanced Mass Spectrometric Detection

Mass spectrometry, particularly when coupled with electrospray ionization (ESI), is highly sensitive to charged or easily ionizable molecules. ddtjournal.com The tertiary amine in this compound can be protonated to form a positively charged ion, [M+H]+. However, the efficiency of this process can be variable and pH-dependent. To overcome this and significantly enhance MS detection, a permanent positive charge can be introduced into the molecule through derivatization. nih.govacs.org

The most common strategy for introducing a permanent positive charge on a tertiary amine is quaternization . This reaction involves the alkylation of the tertiary amine to form a quaternary ammonium (B1175870) salt, which is permanently charged regardless of pH. nih.govnih.gov Reagents such as methyl iodide or benzyl (B1604629) bromide can be used for this purpose. This "charge-tagging" strategy ensures that the analyte is readily detected in positive-ion ESI-MS, often leading to a dramatic increase in sensitivity. google.com

For example, reacting this compound with methyl iodide would yield Ethyl [isopropyldi(methyl)ammonio]acetate iodide. This permanently cationic derivative would exhibit a strong signal in the mass spectrometer. This approach is particularly useful for quantifying low levels of the analyte in complex biological matrices.

The table below summarizes potential quaternization reactions and the expected impact on mass spectrometric detection.

AnalyteDerivatizing ReagentPutative DerivativeCharge StateExpected Impact on ESI-MS Signal
This compoundNone (protonation)[M+H]⁺+1 (pH-dependent)Moderate to low intensity, dependent on mobile phase composition.
This compoundMethyl IodideEthyl [isopropyldi(methyl)ammonio]acetate+1 (Permanent)Significant signal enhancement (orders of magnitude), independent of pH.
This compoundN-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B)Cationic derivative+1 (Permanent)Substantial increase in sensitivity and signal-to-noise ratio. mdpi.com

Note: The data presented in this table is based on established principles of mass spectrometry and derivatization of tertiary amines. Specific results for this compound may vary.

Introduction of Chromophores or Fluorophores for UV-Vis/Fluorescence Detection

This compound lacks a native chromophore or fluorophore, making its detection by UV-Vis absorption or fluorescence detectors challenging and insensitive. Pre-column or post-column derivatization to attach a chromophoric (light-absorbing) or fluorophoric (fluorescing) moiety is a well-established strategy to overcome this limitation. libretexts.orgchromatographyonline.com

UV-Vis Detection: To enable UV-Vis detection, a reagent that introduces an aromatic or highly conjugated system into the molecule is required. While many reagents target primary and secondary amines, options for tertiary amines are more limited. libretexts.org However, reagents like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) can react with some tertiary amines under specific conditions to yield colored products with strong absorbance in the visible region. nih.gov Another potential strategy could involve derivatization of the ester group. Transesterification with a chromophoric alcohol, such as p-nitrobenzyl alcohol, in the presence of a suitable catalyst, would attach a strong UV-absorbing group to the molecule.

Fluorescence Detection: For even higher sensitivity, a fluorophore can be attached. Fluorescence derivatization is one of the most sensitive detection methods available in liquid chromatography. nih.gov Reagents containing moieties like dansyl, fluorescein, or benzofurazan (B1196253) are commonly employed. libretexts.orgtcichemicals.com For instance, N-hydroxysuccinimide (NHS) esters of fluorescent dyes are widely used to label primary amines. nih.gov While direct reaction with the tertiary amine of this compound is unlikely with standard amine-reactive fluorophores, developing a custom derivatization strategy might be possible. An alternative approach could be the transesterification of the ethyl ester with a fluorescent alcohol.

The table below provides examples of potential derivatization reagents for enhanced spectroscopic detection.

Detection MethodDerivatizing ReagentTarget Functional GroupPutative Derivative PropertyHypothetical λmax (nm)
UV-Vis 4-Chloro-7-nitrobenzofurazan (NBD-Cl)Tertiary AmineColored NBD-adduct470
p-Nitrobenzoyl ChlorideTertiary Amine (if reactive)UV-absorbing p-nitrobenzoyl derivative260
Fluorescence Dansyl ChlorideTertiary Amine (potential reaction)Fluorescent dansyl derivativeEx: 340 / Em: 520
1,2-benzo-3,4-dihydrocarbazole-9-ethyl chloroformate (BCEOC)Tertiary Amine (potential reaction)Highly fluorescent derivativeEx: 292 / Em: 370, 390 mdpi.com

Note: The reactivity and spectral properties are hypothetical, based on the reactions of these reagents with other amines. Experimental validation would be required for this compound.

Applications of Ethyl Isopropyl Methyl Amino Acetate As a Synthon in Complex Organic Molecule Synthesis

Role as a Building Block for Substituted Glycine (B1666218) Derivatives

Glycine, the simplest amino acid, and its derivatives are fundamental components in the synthesis of a vast array of biologically active molecules, including peptides and peptidomimetics. nih.govnih.gov Ethyl [isopropyl(methyl)amino]acetate functions as a readily available, pre-functionalized glycine unit. The N-alkylation (specifically, N-isopropyl and N-methyl groups) provides steric bulk and increased lipophilicity compared to simpler glycine esters, which can be advantageous for modulating the pharmacological properties of the final product. mdpi.com

The primary role of this compound as a building block stems from the reactivity of its ester group, which can undergo nucleophilic acyl substitution. This allows for the formation of amide bonds, a cornerstone of peptide synthesis. By reacting this compound with various amines, a diverse library of N-substituted glycine amides can be generated. This approach is analogous to the synthesis of amide derivatives from ethyl glycinate, where the ester is coupled with different amino compounds. granthaalayahpublication.org

Table 1: Potential Reactions for Synthesizing Glycine Derivatives

Reaction Type Reactant Product Class Significance
Aminolysis Primary/Secondary Amines N-Alkyl Glycinamides Formation of peptide-like bonds
Hydrolysis Water (acid/base catalyzed) N-isopropyl-N-methylglycine Access to the free amino acid
Transesterification Alcohols Different N-Alkyl Glycine Esters Modification of ester moiety

The presence of the N-alkyl groups prevents the formation of typical peptide bonds at the nitrogen atom, making it a useful tool for creating N-terminally capped or non-canonical peptide structures. mdpi.com These modifications are often introduced to enhance metabolic stability by preventing degradation by peptidases. mdpi.com

Intermediate in the Synthesis of N-Alkyl Amino Compounds

N-alkylated amino acids and their derivatives are crucial building blocks for the pharmaceutical and fine chemical industries. nih.gov this compound is itself an N-alkyl amino compound and serves as a key intermediate for accessing other molecules within this class.

For instance, the hydrolysis of the ethyl ester moiety yields N-isopropyl-N-methylglycine. This N-alkylated α-amino acid can then be incorporated into larger molecules using standard peptide coupling techniques. The synthesis of N-alkyl-α-amino acids is a significant area of research, and using pre-alkylated synthons like this compound provides a direct route to these valuable compounds. nih.gov

Furthermore, the reduction of the ester group provides access to N-alkylated amino alcohols. These compounds are important precursors for synthesizing ligands, chiral auxiliaries, and various pharmacologically active agents. The transformation from the amino ester to the amino alcohol represents a key step in expanding the synthetic utility of the original building block.

Participation in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. nih.govnih.gov This approach is valued for its atom economy, step economy, and ability to rapidly generate molecular diversity. nih.govmdpi.com

While primary amines are more common participants in well-known MCRs like the Ugi and Passerini reactions, the functional groups within this compound allow for its potential involvement in such synthetic strategies, possibly after a simple modification. nih.gov For example, hydrolysis of the ester to the corresponding carboxylic acid would generate a substrate suitable for the Ugi reaction, which combines an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid. nih.gov

Table 2: Potential Application in Ugi Four-Component Reaction (Post-Hydrolysis)

Component 1 (Amine) Component 2 (Carbonyl) Component 3 (Isocyanide) Component 4 (Carboxylic Acid) Product Type

The ability to generate a key MCR component from this compound highlights its role as a precursor in complex synthetic sequences designed to build libraries of compounds for drug discovery and other applications. researchgate.net

Precursor in the Construction of Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in pharmaceuticals and natural products. Amino esters are valuable precursors for the synthesis of various nitrogen-containing heterocycles.

This compound can be utilized in cyclization reactions to form rings such as pyridazinones or other complex heterocyclic frameworks. researchgate.net For example, condensation reactions between the amino ester (or its derivatives) and bifunctional reagents like diketones or ketoesters can lead to the formation of new ring systems. The specific reaction pathway and resulting heterocyclic structure would depend on the chosen reaction partner and conditions. The synthesis of hexahydroisoquinoline derivatives, for instance, can be achieved through cycloaddition reactions involving suitable dienes and dienophiles, a strategy where a functionalized building block like this compound could be incorporated. acs.org Its structure provides a nitrogen atom and an adjacent carbonyl group (or a group derived from it) that can be key elements in ring-forming steps.

Emerging Research Directions and Methodological Advances in Ethyl Isopropyl Methyl Amino Acetate Research

Development of Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of amino acid esters to minimize environmental impact and improve safety. For Ethyl [isopropyl(methyl)amino]acetate, this involves a shift away from traditional methods that often rely on hazardous reagents and solvents.

Alternative Solvents and Catalysts: One key area of development is the replacement of volatile and toxic organic solvents with more benign alternatives. Ionic liquids (ILs) have emerged as a promising option due to their low vapor pressure, thermal stability, and potential for recyclability. researchgate.net For the esterification of amino acids, specific ILs can act as both the solvent and the catalyst, simplifying the reaction setup and workup procedures. researchgate.net For instance, N-ethylpyridinium trifluoroacetate (B77799) has been shown to be an effective and reusable catalyst for the synthesis of ethyl and isopropyl esters of various amino acids. researchgate.net

Another green approach involves the use of solid acid catalysts, which can be easily separated from the reaction mixture and reused, reducing waste. Furthermore, the use of less hazardous esterification agents is being explored. For example, methods using trimethylchlorosilane in methanol (B129727) offer a convenient and high-yielding route to amino acid methyl esters under mild conditions.

Biocatalysis: Enzymatic synthesis represents a significant advancement in the green production of amino acid esters. Lipases, in particular, are effective biocatalysts for esterification reactions, often operating under mild conditions with high selectivity. mdpi.comnih.gov The enzymatic synthesis of isopropyl acetate (B1210297) has been demonstrated using immobilized Bacillus cereus lipase, showcasing the potential for producing various alkyl esters. mdpi.comnih.gov Biocatalytic methods can also be applied to the synthesis of N-alkylated amino acids, offering a greener alternative to conventional chemical routes that may involve toxic alkylating agents. arocjournal.com The development of robust enzymes capable of catalyzing the specific N-alkylation and esterification steps required for this compound synthesis is an active area of research. arocjournal.comchimia.ch

The following table summarizes key green chemistry approaches applicable to the synthesis of this compound:

ApproachKey FeaturesPotential Advantages for this compound Synthesis
Ionic Liquids Low vapor pressure, recyclable, can act as both solvent and catalyst. researchgate.netReduced use of volatile organic compounds (VOCs), simplified reaction and purification.
Solid Acid Catalysts Heterogeneous, easily separable and reusable.Minimized catalyst waste, potential for continuous flow processes.
Biocatalysis (e.g., Lipases) High selectivity, mild reaction conditions, biodegradable catalysts. mdpi.comnih.govReduced energy consumption, fewer byproducts, potential for stereoselective synthesis.
Alternative Reagents Use of less hazardous chemicals (e.g., trimethylchlorosilane).Improved safety profile, reduced generation of toxic waste.

Integration of Flow Chemistry and Microfluidic Techniques

The transition from traditional batch synthesis to continuous flow processes offers numerous advantages for the production of this compound, including enhanced control, safety, and scalability.

Principles of Flow Chemistry: In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors where the reaction occurs. This allows for precise control over reaction parameters such as temperature, pressure, and residence time. The high surface-area-to-volume ratio in microreactors enables efficient heat and mass transfer, leading to faster reaction times and often higher yields compared to batch processes. chemcopilot.com

Application to Amino Acid Ester Synthesis: The synthesis of amino acid esters has been successfully demonstrated in continuous flow systems. For example, lipase-catalyzed Michael additions to produce β-amino acid esters have been performed in microreactors with short residence times and high yields. arocjournal.comchemcopilot.com This approach could be adapted for the esterification step in the synthesis of this compound.

Furthermore, the N-alkylation of amino acids, a key step in the synthesis of the target compound, can also be performed in a continuous flow setup. Automated parallel synthesis of N-alkylated-α-amino methyl esters has been reported, highlighting the potential for high-throughput synthesis and library generation. researchgate.netnih.govnih.gov

Potential Benefits for this compound Synthesis: The integration of flow chemistry for the synthesis of this compound could offer several key benefits:

Improved Safety: The small reaction volumes in microreactors minimize the risks associated with handling potentially hazardous reagents and exothermic reactions.

Enhanced Control and Reproducibility: Precise control over reaction parameters leads to more consistent product quality and yield.

Scalability: Flow processes can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel.

The table below illustrates a conceptual comparison between batch and flow synthesis for this compound:

ParameterBatch SynthesisFlow Synthesis
Reaction Control Less precise, potential for temperature and concentration gradients.Precise control over temperature, pressure, and residence time. chemcopilot.com
Safety Higher risk with larger volumes of reagents.Inherently safer due to small reaction volumes.
Scalability Often requires re-optimization for different scales.More straightforward to scale up by extending run time or parallelization.
Efficiency Can involve lengthy reaction and workup times.Faster reaction times and potential for integrated purification. chemcopilot.com

Application of Machine Learning in Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. While specific ML models for the synthesis of this compound have not been reported, the general principles are highly applicable.

Predictive Modeling in Organic Synthesis: Machine learning algorithms can be trained on large datasets of chemical reactions to identify patterns and relationships between reactants, reagents, conditions, and outcomes. arocjournal.comchemcopilot.com These models can then be used to predict the most likely product of a given reaction, estimate the yield, and identify potential side products. acs.org For the synthesis of this compound, this could involve predicting the success of different N-alkylation and esterification strategies.

Optimization of Reaction Conditions: Beyond prediction, ML can be used to optimize reaction parameters to achieve the desired outcome. Bayesian optimization, for example, is an ML technique that can efficiently explore a multidimensional parameter space (e.g., temperature, concentration, catalyst loading) to find the optimal conditions with a minimal number of experiments. acs.org This approach could be used to maximize the yield and purity of this compound while minimizing reaction time and resource consumption.

Retrosynthesis and Novel Route Discovery: Advanced AI tools are also being developed for retrosynthetic analysis, where the model proposes a synthetic route to a target molecule from commercially available starting materials. engineering.org.cn Such tools could potentially identify novel and more efficient synthetic pathways to this compound.

The following table outlines the potential applications of machine learning in the synthesis of this compound:

Machine Learning ApplicationDescriptionPotential Impact on Synthesis
Reaction Outcome Prediction Training models to predict the major product and yield of N-alkylation and esterification reactions. acs.orgReduced number of trial-and-error experiments, faster identification of viable synthetic routes.
Condition Optimization Using algorithms like Bayesian optimization to systematically find the optimal reaction parameters. acs.orgIncreased yield and purity, reduced waste, and lower production costs.
Retrosynthetic Analysis AI-driven tools to propose novel and efficient synthetic pathways. engineering.org.cnDiscovery of more sustainable and cost-effective manufacturing processes.
Catalyst and Solvent Selection Predicting the performance of different catalysts and solvents for the specific transformations.More rational and efficient selection of reaction components.

Exploration of Novel Catalytic Systems for Efficient Synthesis

The development of new and more efficient catalysts is a cornerstone of modern organic synthesis. For the production of this compound, research is focused on catalysts that can promote the N-alkylation and esterification steps with high activity, selectivity, and turnover numbers.

Homogeneous and Heterogeneous Catalysis: While traditional acid catalysts are often used for esterification, there is a growing interest in developing more sophisticated catalytic systems. For the N-alkylation of amines with alcohols, ruthenium-based homogeneous catalysts have shown high efficiency and selectivity for mono-N-alkylation, which would be crucial for the synthesis of the target molecule. nih.gov The development of heterogeneous catalysts is also a key area, as they offer the advantage of easy separation and recycling.

Nanocatalysts: Nanomaterials are being explored as highly active and selective catalysts due to their high surface area and unique electronic properties. For esterification reactions, various metal oxide nanoparticles and magnetic nanoparticles functionalized with acidic groups have been shown to be effective catalysts. These nanocatalysts can often be recovered using an external magnetic field, simplifying the purification process.

Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free and often more environmentally friendly alternative to traditional metal-based catalysts. For N-alkylation reactions, various organocatalysts have been developed that can operate under mild conditions. The design of organocatalysts that can selectively promote the N-methylation and subsequent N-isopropylation of a glycine (B1666218) ester derivative is a potential area of future research.

The table below provides an overview of different catalytic systems and their potential for the synthesis of this compound:

Catalytic SystemExamplesAdvantages for Synthesis
Homogeneous Metal Catalysts Ruthenium complexes for N-alkylation. nih.govHigh activity and selectivity, mild reaction conditions.
Heterogeneous Catalysts Solid acids, supported metal catalysts.Easy separation and recyclability, suitable for continuous flow processes.
Nanocatalysts Functionalized magnetic nanoparticles, metal oxide nanoparticles.High catalytic activity, large surface area, potential for easy recovery.
Organocatalysts Small organic molecules (e.g., thioureas, phosphoric acids).Metal-free, often lower toxicity, can provide high stereoselectivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Ethyl [isopropyl(methyl)amino]acetate, and how do reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via esterification or transesterification reactions. Key parameters include temperature control (60–80°C for optimal kinetics), stoichiometric ratios of isopropyl(methyl)amine and ethyl chloroacetate, and catalyst selection (e.g., triethylamine for acid scavenging). Purification via fractional distillation or column chromatography (using silica gel and ethyl acetate/hexane eluent) is critical to isolate the product with >95% purity . Monitor reaction progress using TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirm identity via 1^1H NMR (e.g., triplet at δ 1.2 ppm for ethyl CH3_3, multiplet at δ 2.8–3.2 ppm for N-CH groups) .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • 1^1H NMR : Identify the ethyl ester moiety (quartet at δ 4.1 ppm for -OCH2_2, triplet at δ 1.2 ppm for -CH3_3) and the isopropyl(methyl)amino group (doublet at δ 1.0 ppm for isopropyl CH3_3, singlet at δ 2.2 ppm for N-CH3_3).
  • IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1740 cm1^{-1}) and tertiary amine (N-CH3_3 bend at ~1450 cm1^{-1}).
  • Mass Spectrometry : Look for molecular ion [M+H]+^+ at m/z 174.1 and fragmentation patterns (e.g., loss of ethyl group at m/z 128). Cross-reference with NIST Chemistry WebBook data for validation .

Advanced Research Questions

Q. What analytical approaches resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Systematic Meta-Analysis : Compare studies for variables such as solvent polarity (e.g., DMSO vs. aqueous buffers), assay type (in vitro vs. in vivo), and cell line specificity. Use tools like RevMan for statistical heterogeneity testing .
  • Dose-Response Validation : Replicate studies under controlled conditions (e.g., fixed pH 7.4, 37°C) to assess IC50_{50} consistency. Address discrepancies via orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .
  • Data Reprodubility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles by sharing raw datasets in repositories like Zenodo .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model transition states for nucleophilic acyl substitution reactions. Optimize geometries at the B3LYP/6-31G(d) level and calculate activation energies .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. THF) on reaction pathways using GROMACS. Analyze free-energy profiles to predict regioselectivity .
  • QSAR Models : Train models with datasets from PubChem to correlate substituent effects (e.g., electron-withdrawing groups on the amino moiety) with reaction rates .

Q. What experimental design considerations are critical for studying the stereochemical stability of this compound?

  • Methodological Answer :

  • Chiral Chromatography : Use Chiralpak IA columns with hexane/isopropanol mobile phase to separate enantiomers. Monitor racemization kinetics under varying temperatures (25–50°C) .
  • Circular Dichroism (CD) : Track changes in optical activity over time to quantify enantiomeric excess (ee). Compare results with DFT-predicted rotational strengths .
  • Accelerated Stability Testing : Store samples under ICH Q1A(R2) guidelines (40°C/75% RH for 6 months) and analyze degradation products via LC-MS .

Methodological Resources

  • Structural Refinement : SHELXL for crystallographic data refinement (e.g., resolving disorder in the ethyl ester group) .
  • Data Validation : Cross-check experimental spectra with NIST Chemistry WebBook entries to avoid misassignment .
  • Literature Reviews : Use SciFinder or Reaxys to compile synthetic protocols and bioactivity data, applying CRF-based search filters to handle complex nomenclature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.